Yondelis (TN) -

Yondelis (TN)

Catalog Number: EVT-1596571
CAS Number:
Molecular Formula: C39H43N3O11S
Molecular Weight: 761.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A complex structure that includes isoquinolines joined by a cyclic ester; it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.
Source

Trabectedin originates from the marine natural product ecteinascidin, which is found in the Caribbean tunicate Ecteinascidia turbinata. Due to the low natural abundance of ecteinascidin, synthetic methods were developed to produce trabectedin efficiently. The compound's development involved both total synthesis and semisynthetic processes that utilize readily available precursors such as cyanosafracin B .

Classification

Trabectedin belongs to a class of compounds known as tetrahydroisoquinoline alkaloids. It is classified as an antineoplastic agent, specifically targeting soft tissue sarcomas and ovarian cancer. Its mechanism involves interaction with DNA, leading to apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of trabectedin has evolved significantly since its initial discovery. The original total synthesis was complex and inefficient due to the intricate structure of ecteinascidin. To address supply issues, researchers developed a semisynthetic route that starts with cyanosafracin B, a more readily available compound. This method allows for a more sustainable production of trabectedin while maintaining its therapeutic efficacy .

Technical Details

  1. Total Synthesis: The total synthesis of trabectedin involves multiple steps, including the construction of the tetrahydroisoquinoline framework and the introduction of functional groups essential for its biological activity.
  2. Semisynthetic Process: The semisynthetic approach simplifies production by utilizing cyanosafracin B as a starting material, which undergoes various chemical transformations to yield trabectedin.
Molecular Structure Analysis

Structure

Trabectedin has a complex molecular structure characterized by a tetrahydroisoquinoline core linked to various functional groups. Its structural formula can be represented as follows:

  • Molecular Formula: C_{22}H_{28}N_{2}O_{5}
  • Molecular Weight: 392.47 g/mol

Data

The compound exhibits specific stereochemistry that is crucial for its biological activity. The detailed structural analysis reveals how trabectedin interacts with DNA at the molecular level, particularly through alkylation at the N2 position of guanine bases .

Chemical Reactions Analysis

Reactions

Trabectedin primarily undergoes reactions that involve its interaction with DNA. It binds to the minor groove of the DNA double helix, leading to structural changes that trigger cellular responses.

Technical Details

  1. Alkylation: Trabectedin alkylates guanine residues at the N2 position, resulting in DNA damage.
  2. Cell Cycle Arrest: The binding disrupts normal DNA repair processes, causing cells to accumulate in the G2 phase and ultimately leading to apoptosis.
Mechanism of Action

Process

The mechanism by which trabectedin exerts its anticancer effects involves several key steps:

  1. DNA Binding: Trabectedin binds to DNA, specifically targeting guanine bases.
  2. Disruption of Transcription Factors: This binding interferes with transcription factors and DNA repair proteins.
  3. Cell Cycle Arrest: The interference leads to delayed progression through the S phase and accumulation in G2 phase.
  4. Apoptosis Induction: Ultimately, this cascade results in programmed cell death (apoptosis) in cancer cells .

Data

Clinical studies have demonstrated that trabectedin is particularly effective against tumors with deficient DNA repair mechanisms, making it a valuable treatment option for specific patient populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trabectedin is typically presented as a white to pale yellow powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Trabectedin is stable under normal storage conditions but should be protected from light.
  • pH Range: The reconstituted solution should maintain a pH range conducive to stability (typically around neutral).

Relevant data indicate that proper handling and storage conditions are crucial for maintaining the integrity of trabectedin preparations .

Applications

Scientific Uses

Trabectedin is primarily used in clinical settings for treating soft tissue sarcomas and ovarian cancer. Its unique mechanism of action makes it suitable for patients who have not responded well to conventional chemotherapy. Ongoing research continues to explore its efficacy in combination therapies and other cancer types.

Molecular Mechanisms of Action

DNA Minor Groove Interaction and Alkylation

Trabectedin exerts its primary cytotoxic effects through targeted interactions with DNA.

Binding Specificity to Guanine Residues

Trabectedin covalently binds to the minor groove of DNA, demonstrating high specificity for the N2 position of guanine residues. This alkylation occurs preferentially at specific triplets: pyrimidine-G-G (Pu-G-G) and purine-G-C (Py-G-C). The covalent adduct formation is a critical first step in its mechanism, distinguishing it from intercalating agents and enabling selective disruption of DNA-protein interactions [1] [5]. The binding affinity is influenced by local DNA sequence context, with certain triplet sites exhibiting up to 100-fold higher drug occupancy compared to non-specific sites [2].

Table 1: Trabectedin's Guanine Binding Specificity

Binding SiteSequence PreferenceBinding AffinityBiological Consequence
Primary TargetPuG-G (e.g., CGG, TGG)High (Kd ≈ nM)Covalent adduct formation
Secondary TargetPy-G-C (e.g., AGC, GGC)ModerateDNA bending & helix distortion
Non-TargetA/T-rich regionsNegligibleNo significant binding

Structural Impact on DNA Conformation and Transcription Machinery

Upon binding, trabectedin induces profound conformational changes in DNA. The molecule bends the helix toward the major groove, resulting in:

  • Helical Unwinding: Up to 20°–30° unwinding at the binding site [1] [2].
  • Minor Groove Widening: Expansion of the minor groove width by ~3–5 Å, facilitating sustained drug-DNA contacts [2].
  • Major Groove Compression: Steric hindrance in the major groove impedes transcription factor binding [1].

These structural alterations directly impede RNA polymerase II (RNAP II) progression. Trabectedin triggers ubiquitination and proteasomal degradation of RNAP II, effectively halting active transcription. This mechanism is particularly detrimental to cancer cells reliant on rapid transcription of growth-promoting genes [1] [5].

Table 2: Structural and Functional Impacts of Trabectedin-DNA Binding

Structural ChangeMagnitudeDownstream Effect
Helical bending~20°–30°Disruption of DNA-protein interfaces
Minor groove widening3–5 ÅEnhanced drug-DNA stability
RNAP II ubiquitination>80% degradationGlobal inhibition of active transcription
Oncogenic factor displacementFUS-CHOP dissociationSelective toxicity in myxoid liposarcoma

Modulation of Transcription Factor Activity

Beyond general transcription inhibition, trabectedin selectively disrupts transcription factor networks critical for tumor survival.

Disruption of Oncogenic Fusion Protein-DNA Complexes

A hallmark of trabectedin is its ability to displace oncogenic fusion proteins from DNA. In myxoid liposarcoma, characterized by the FUS-CHOP fusion protein, trabectedin:

  • Competitively Binds FUS-CHOP target promoters (e.g., CCL2, IL6) [3] [9].
  • Blocks Transactivation: Prevents FUS-CHOP from recruiting transcriptional co-activators, silencing oncogenic signaling [3] [7].
  • Induces Differentiation: Reverts liposarcoma cells toward adipocyte-like phenotypes, reducing tumorigenicity [9].

This promoter-specific inhibition exploits cancer cells' "oncogene addiction," providing a therapeutic window absent in normal cells [5] [9].

Inhibition of Pro-Inflammatory Cytokine Production

Trabectedin modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs) and their cytokine networks:

  • Selective Cytotoxicity: Induces apoptosis in monocytes and TAMs via caspase-8 activation, reducing TAM density by >50% in models [3] [5].
  • Suppression of Cytokines: Downregulates production of IL-6 and CCL2 (MCP-1) by >70%, disrupting angiogenesis and cancer cell proliferation [1] [9].
  • Immunomodulation: Alters chemokine gradients, impairing recruitment of pro-tumor immune cells [5].

This dual effect—direct tumor cytotoxicity and microenvironment modulation—synergistically inhibits tumor growth and metastasis [3] [5].

DNA Repair Pathway Interference

Trabectedin's efficacy is intrinsically linked to cellular DNA repair capabilities, creating exploitable vulnerabilities.

Role of NER and HR Deficiencies

Trabectedin-induced DNA adducts are processed differently than lesions from other alkylators:

  • Nucleotide Excision Repair (NER) Dependency: NER proteins (ERCC1/XPF, XPG) attempt to excise trabectedin adducts but generate persistent single-strand gaps. Cells with high NER activity show increased sensitivity (up to 10-fold lower IC50), as incomplete repair leads to replication fork collapse [2] [8].
  • Homologous Recombination (HR) Requirement: HR-deficient cells (e.g., BRCA1/2 mutations) exhibit extreme trabectedin sensitivity (100-fold lower IC50). Trabectedin stalls replication forks, converting NER-mediated gaps into lethal double-strand breaks (DSBs) that require HR for repair [8] [5].

This creates a "synthetic lethal" interaction: Tumors with pre-existing HR defects (e.g., ovarian cancers with BRCA mutations) are highly susceptible [5] [8].

Differential Sensitivity in DDR-Deficient Models

The dependency on DNA damage repair (DDR) pathways predicts trabectedin response:

  • NER-Proficient/HR-Deficient Models: Extreme sensitivity (IC50 reduction >100-fold) due to unrepaired DSBs [8].
  • NER-Deficient Models: Resistance (IC50 increase 2–10-fold), as reduced adduct processing diminishes DSB formation [2] [9].
  • Biomarker Correlation: High ERCC1/ERCC5 (NER) expression combined with low BRCA1 (HR) expression correlates with clinical response in sarcomas and ovarian cancers [3] [9].

Table 3: DNA Repair Pathways in Trabectedin Response

DNA Repair StatusSensitivity to TrabectedinMolecular Consequence
NER-High / HR-LowExtreme sensitivityUnrepaired DSBs → mitotic catastrophe
NER-LowResistance (2–10× IC50 increase)Reduced adduct excision → fewer DSBs
HR-Deficient (e.g., BRCA1-)High sensitivityInability to repair trabectedin-induced DSBs
Dual NER/HR-ProficientModerate sensitivityEfficient repair → survival

Properties

Product Name

Yondelis (TN)

IUPAC Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1

InChI Key

PKVRCIRHQMSYJX-FRLHEMLTSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Synonyms

ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.